molecular formula C16H18ClNO B2965257 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone CAS No. 315676-31-4

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone

Cat. No. B2965257
CAS RN: 315676-31-4
M. Wt: 275.78
InChI Key: BJNGSBJHZVXNCB-UHFFFAOYSA-N
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Description

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is a chemical compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a phenylethyl group and a chloroethanone group .


Physical And Chemical Properties Analysis

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is predicted to have a melting point of 136.47°C and a boiling point of approximately 430.0°C at 760 mmHg . Its density is predicted to be approximately 1.1 g/cm3, and its refractive index is predicted to be 1.56 at 20°C .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis of a new pyrrole derivative, highlighting its structural characterization through spectroscopic techniques and single-crystal X-ray diffraction. Computational studies predicted its spectral and geometrical data, demonstrating its utility in understanding molecule-material interactions and corrosion inhibition on steel surfaces (Louroubi et al., 2019).

Molecular Recognition

Research into 2-Ureido-4[1H]-pyrimidinones revealed their ability to dimerize via strong quadruple hydrogen bond arrays, providing insights into molecular recognition mechanisms and the potential for designing novel molecular assemblies (Söntjens et al., 2000).

Antimicrobial Activity

A series of new oxadiazoles derived from phenylpropionohydrazides, including compounds structurally related to the 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone, were synthesized and evaluated for their antimicrobial properties. This study indicates the potential use of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Corrosion Inhibition

The synthesized pyrrole derivative was found to have good inhibition efficiency on steel surfaces, suggesting its potential application in corrosion protection. This application is significant in materials science, particularly in extending the lifecycle of metals in corrosive environments (Louroubi et al., 2019).

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is not specified in the sources I found. As a research chemical, its effects and interactions with biological systems would depend on the specific context of the research .

Future Directions

The future directions for research involving 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone are not specified in the sources I found. Given its complex structure, it could potentially be used in a variety of research contexts, including the study of organic reactions and the development of new synthetic methods .

properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-12-10-15(16(19)11-17)13(2)18(12)9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGSBJHZVXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone

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